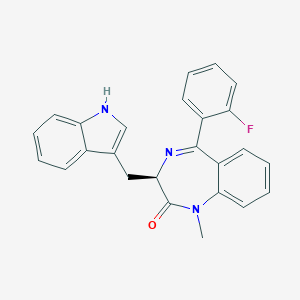
L-364,373
Overview
Description
R-L3, also known as (3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one, is a synthetic organic compound. It is a ligand that binds to metal centers to generate coordination complexes. This compound is known for its ability to modulate the electronic properties of metals and influence the steric environment of the metal coordination sphere .
Mechanism of Action
- KCNQ1 loss-of-function mutations lead to prolonged cardiac action potential duration and are associated with long QT syndrome, a condition predisposing patients to lethal ventricular arrhythmias .
- Simulations suggest that R-L3 affects both channel pore and voltage sensor, whereas ML277 enhances KCNQ1 channel function through a pore-dependent and voltage sensor–independent mechanism .
- These interactions modulate channel opening and closing, impacting cellular repolarization and excitability .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
R-L3 is known to be an activator of Kv7.1 (KCNQ1)/mink channels . It interacts with these channels, activating the cardiac Iks current that decreases action potential duration (APD) in cardiac myocytes .
Cellular Effects
In cellular processes, R-L3 influences cell function by activating the slow delayed rectifier potassium current (Iks), which shortens the action potential duration in guinea pig cardiac myocytes . This modulation of cellular electrical activity can have significant effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, R-L3 exerts its effects through binding interactions with Kv7.1 (KCNQ1)/mink channels . By activating these channels, it influences the flow of potassium ions across the cell membrane, thereby affecting the electrical activity of the cell.
Temporal Effects in Laboratory Settings
Current knowledge indicates that R-L3 has a stable effect on the activation of Kv7.1 (KCNQ1)/mink channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: R-L3 can be synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 1H-indole-3-methanol in the presence of a base to form an intermediate. This intermediate is then reacted with methylamine to form the final product, R-L3 .
Industrial Production Methods: Industrial production of R-L3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: R-L3 undergoes various chemical reactions, including:
Oxidation: R-L3 can be oxidized to form corresponding oxides.
Reduction: Reduction of R-L3 can lead to the formation of reduced derivatives.
Substitution: R-L3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of R-L3 can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
R-L3 has a wide range of scientific research applications, including:
Chemistry: R-L3 is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: It is used in biological studies to investigate its effects on ion channels and cellular processes.
Medicine: R-L3 has potential therapeutic applications, particularly in the treatment of cardiac conditions by modulating potassium channels.
Industry: R-L3 is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
L-364,373: Another activator of Kv7.1/KCNE1 channels with similar effects on cardiac myocytes.
Zinc pyrithione: Activates homomeric KCNQ1 channels.
4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid: Activates KCNQ1 + KCNE1 complex.
Uniqueness: R-L3 is unique in its specific binding and activation of Kv7.1/KCNE1 channels, which makes it particularly effective in modulating cardiac action potentials. Its ability to selectively enhance the fully activated open state of these channels distinguishes it from other similar compounds .
Properties
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-82-1 | |
| Record name | L 364373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: R-L3 primarily targets Kv7.1 potassium channels, also known as KCNQ1 channels. [, , , ] These channels play a crucial role in regulating cardiac action potential duration by contributing to the slow delayed rectifier potassium current (IKs). [, , ]
A: R-L3 binds to a specific site within the Kv7.1 channel pore domain, distinct from the binding site of the channel's natural ligand. [, ] This binding enhances channel function by promoting channel opening and slowing deactivation. [, ] Recent research suggests that R-L3 might exert its effects through two independent mechanisms: allosteric modulation of the pore domain and electro-mechanical uncoupling of the voltage sensor. []
A: R-L3 binding to Kv7.1 channels leads to increased potassium current (IKs) through these channels. [, , ] This increased IKs current contributes to a shortening of the cardiac action potential duration. [, , ]
ANone: R-L3 ((3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one) has a molecular formula of C25H20FN3O and a molecular weight of 401.44 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic data, standard characterization techniques like NMR (1H, 13C), IR, and mass spectrometry would have been employed to confirm its structure.
A: Yes, computational modeling and simulations have played a role in understanding the interaction of R-L3 with Kv7.1 channels. [, ] For instance, studies have used in silico modeling to propose a mechanism for R-L3 induced changes in channel gating. [] Furthermore, investigations into the binding site of R-L3 within the Kv7.1 channel have utilized computational approaches. []
A: Research indicates that the stereochemistry of R-L3 plays a crucial role in its activity. The R-enantiomer (R-L3) activates IKs, while the S-enantiomer (S-L3) exhibits blocking effects. [, ] This highlights the significance of stereospecific interactions with the target channel.
A: Yes, studies employing scanning mutagenesis have identified specific amino acid residues within the Kv7.1 channel's pore domain, particularly in the S5 and S6 transmembrane segments, that are essential for R-L3 binding and functional effects. [] Mutations at these sites can significantly alter the compound's potency and efficacy. []
A: R-L3 emerged as a crucial tool compound in the study of Kv7.1 channels and their role in cardiac electrophysiology. [] Its discovery enabled researchers to explore the therapeutic potential of modulating these channels for treating cardiac arrhythmias, particularly long QT syndrome. [, , ] The use of R-L3 has significantly contributed to our understanding of the structure-function relationship of Kv7.1 channels. [, ]
A: R-L3 has bridged research across disciplines like pharmacology, electrophysiology, and molecular biology. [, , ] Its application extends beyond cardiology, with studies investigating its effects on other organ systems, such as the pulmonary vasculature and urinary bladder. [, , ] This highlights the versatility of R-L3 as a research tool to probe the physiological and pathological roles of Kv7.1 channels in various tissues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


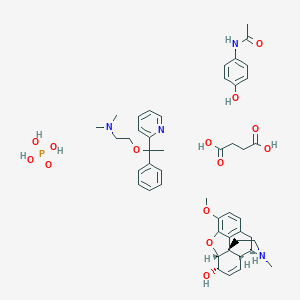
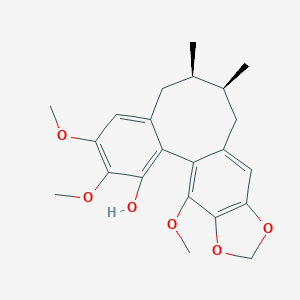
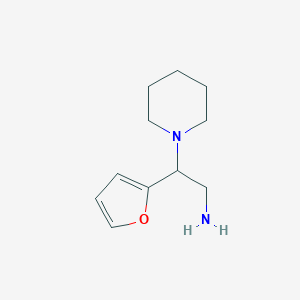
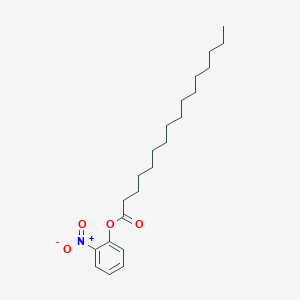
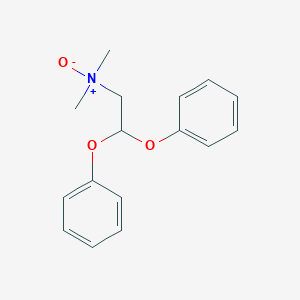
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
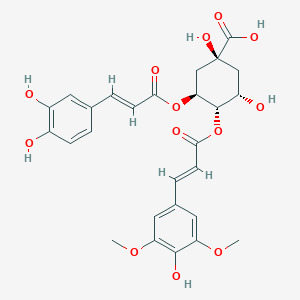
![Octreotide[reduced]](/img/structure/B12769.png)






